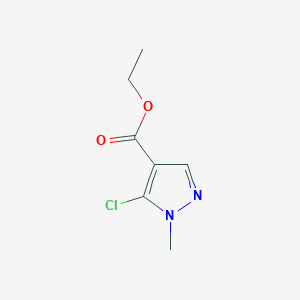

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKDEVVNDSYMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374504 | |

| Record name | Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56984-32-8 | |

| Record name | Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56984-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details established synthetic protocols, presents characterization data in a structured format, and includes visual representations of the synthetic pathways and experimental workflows.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving the chlorination of a pre-formed pyrazole ring system. Two effective methods are detailed below.

Synthesis from Ethyl 5-hydroxy-1-methyl-4-pyrazole-carboxylate

One common and effective method for the synthesis of the title compound is the chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate using phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml) is stirred at a temperature of 90-100°C for 65 hours.[1] Following the reaction, the excess phosphorus oxychloride is removed by evaporation under reduced pressure. The resulting residue is then carefully poured into ice-water. The precipitated solid, which is the carboxylic acid byproduct, is collected by filtration and dried. The aqueous filtrate is neutralized with 28% aqueous ammonia and then extracted with ether. The combined ether extracts are dried, and the solvent is evaporated to yield this compound.[1]

Alternatively, the isolated 5-chloro-1-methyl-4-pyrazole carboxylic acid can be esterified. To the carboxylic acid, 30 ml of thionyl chloride and 0.2 ml of dimethylformamide are added, and the mixture is refluxed for 5 hours. After removing the excess thionyl chloride by evaporation, the residue is treated with dry ethanol and stirred at room temperature for 3 hours. Evaporation of the solvent, followed by the addition of ether, washing with water, drying, and final evaporation of the solvent, yields the desired ethyl ester as an oil.[1]

Synthesis from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Another viable synthetic route involves the diazotization of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type reaction.

Experimental Protocol:

Hydrogen chloride gas is bubbled through a solution of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (12 g, 0.07 mole) in 75 ml of chloroform for 60 minutes.[2] Subsequently, nitrosyl chloride is bubbled into the reaction mixture for approximately five minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The solution is then heated on a steam bath for five minutes, cooled, and the solvent is removed in vacuo to yield this compound.[2] The structure of the product is confirmed by NMR analysis.[2]

Characterization Data

| Property | Data |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (CDCl₃) | Predicted shifts: |

| δ 1.3-1.4 (t, 3H, -OCH₂CH₃) | |

| δ 3.8-3.9 (s, 3H, N-CH₃) | |

| δ 4.2-4.4 (q, 2H, -OCH₂CH₃) | |

| δ 7.9-8.1 (s, 1H, pyrazole C3-H) | |

| ¹³C NMR (CDCl₃) | Predicted shifts: |

| δ 14.0-15.0 (-OCH₂CH₃) | |

| δ 38.0-39.0 (N-CH₃) | |

| δ 60.0-61.0 (-OCH₂CH₃) | |

| δ 110.0-112.0 (C4-pyrazole) | |

| δ 140.0-142.0 (C3-pyrazole) | |

| δ 148.0-150.0 (C5-pyrazole) | |

| δ 162.0-164.0 (C=O) | |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: |

| ~2980 (C-H stretch, alkyl) | |

| ~1720 (C=O stretch, ester) | |

| ~1550 (C=N stretch, pyrazole ring) | |

| ~1250 (C-O stretch, ester) | |

| ~750 (C-Cl stretch) | |

| Mass Spectrometry (EI) | Expected m/z: |

| [M]⁺ at 188/190 (due to ³⁵Cl/³⁷Cl isotopes) |

Visualizing the Synthesis and Workflow

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Structural Elucidation of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Molecular Structure

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The key structural features include a chloro substituent at position 5, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 4.

Structure:

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H3 (pyrazole ring) |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~3.9 | s | 3H | N-CH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~145 | C5 (C-Cl) |

| ~140 | C3 |

| ~110 | C4 |

| ~61 | -OCH₂CH₃ |

| ~37 | N-CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-N stretch |

| ~780 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Ion |

| 202/204 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 173/175 | [M - C₂H₅]⁺ |

| 157/159 | [M - OC₂H₅]⁺ |

| 129/131 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 45-90°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

-

ATR: Place the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

-

Visualization of Methodologies

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for compound characterization.

Physical and chemical properties of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of its key properties, detailed experimental protocols for its synthesis, and visual representations of synthetic pathways.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative. The presence of the chloro, methyl, and ethyl carboxylate groups on the pyrazole ring makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56984-32-8 | N/A |

| Molecular Formula | C₇H₉ClN₂O₂ | N/A |

| Molecular Weight | 188.61 g/mol | N/A |

| Boiling Point | 80-82 °C at 0.2 Torr | [1] |

| Density | 1.31±0.1 g/cm³ (Predicted) | [1] |

| pKa | -1.13±0.10 (Predicted) | [1] |

| Flash Point | 116.1ºC | N/A |

| Refractive Index | 1.55 | N/A |

| Appearance | Oil | [2] |

| Solubility | Data not available | N/A |

| Melting Point | Data not available | N/A |

Spectroscopic Data

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are described in the literature.

Synthesis from Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

This method involves the chlorination of the hydroxyl group at the 5-position of the pyrazole ring using phosphorus oxychloride.

Experimental Procedure:

A mixture of 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and 50 ml of phosphorus oxychloride is stirred at 90° to 100° C for 65 hours.[2] Excess phosphorus oxychloride is then evaporated under reduced pressure. The residue is carefully poured into ice-water, leading to the precipitation of 5-chloro-1-methyl-4-pyrazole carboxylic acid. The precipitated crystals are filtered and dried. The filtrate is neutralized with 28% aqueous ammonia and extracted with ether. After drying the ether extract, the solvent is evaporated to yield this compound as an oil.[2]

A subsequent esterification of the co-product, 5-chloro-1-methyl-4-pyrazole carboxylic acid, can also yield the target compound. To the carboxylic acid, 30 ml of thionyl chloride and 0.2 ml of dimethylformamide are added, and the mixture is refluxed for 5 hours.[2] Excess thionyl chloride is evaporated, and the residue is added to dry ethanol. After stirring at room temperature for 3 hours, the solvent is evaporated, and the residue is treated with ether, washed with water, dried, and the solvent evaporated to give the final product.[2]

References

The Expanding Therapeutic Potential of Pyrazole Carboxylate Derivatives: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates, have garnered significant attention for their broad spectrum of biological activities. This technical guide delves into the core pharmacological properties of these compounds, presenting a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key assays, quantitative biological data, and elucidated mechanisms of action are provided to empower researchers in the pursuit of novel therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways implicated in tumor growth and survival.

A notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest.[1] Certain derivatives have demonstrated potent antiproliferative and microtubule-destabilizing activities.[1] For instance, compounds bearing 3,4,5-trimethoxyaryl moieties have shown significant antimitotic effects.[1] Furthermore, some pyrazole carboxylates have demonstrated efficacy against multidrug-resistant cancer cells, suggesting their potential to overcome common challenges in chemotherapy.[1]

The cytotoxic potential of these derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3][4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyrazole carboxylate derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyrazole Chalcones (e.g., 111c) | MCF-7 (Breast), HeLa (Cervical) | Not specified, but noted as highest inhibition | [1] |

| 1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine | Human Lung Cancer | Not specified, antiproliferative activity noted | [1] |

| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates | A549 (Lung) | 26 | [6] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | K-562, UO-31, SR, HOP-92 | 0.04 - 11.4 | [6] |

| Pyrazole derivatives with EGFR and HER-2 tyrosine kinase inhibition | Not specified | 0.20 - 0.26 | [6] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast), WM266.5 (Melanoma) | 1.31, 0.45 | [7] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast), WM266.5 (Melanoma) | 0.97, 0.72 | [7] |

| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | [8] |

| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | [8] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of pyrazole carboxylate derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (pyrazole carboxylate derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug). Incubate for 48 hours.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole carboxylate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10] Their efficacy is often attributed to their ability to interfere with essential microbial processes.

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11] The agar well diffusion method is also commonly used for initial screening.[10]

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected pyrazole carboxylate derivatives against various microbial strains.

| Compound ID/Series | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |

| Pyrazolylthiazole carboxylic acid 2h | Gram-positive bacteria | 6.25 | [12] |

| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | 0.25 | [13] |

| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [13] |

| Pyrazole derivative 2 | Aspergillus niger (Fungus) | 1 | [13] |

| Pyrazole-dimedone compounds 24, 25 | Staphylococcus aureus | 16 | [10] |

| 4-acyl-pyrazole-3-carboxylic acids 26-28 | Gram-positive and Gram-negative bacteria | Higher activity than reference drugs | [10] |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives 2f, 2g | Staphylococcus aureus, Candida albicans | 12.5 | [12] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of pyrazole carboxylate derivatives.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microplates

-

Standard antibiotic or antifungal agent (positive control)

-

Microplate incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyrazole carboxylate derivatives have been extensively investigated for their anti-inflammatory properties, with many exhibiting potent activity comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][15] By inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins. Another key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of inflammatory genes.[11][14] Inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[11]

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[3][16]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity and in vitro enzyme inhibitory activity of selected pyrazole carboxylate derivatives.

| Compound ID/Series | Assay | Activity | Reference(s) |

| Pyrazolylthiazole carboxylates 1p, 2c, 2n | Carrageenan-induced paw edema | 89.59 - 93.06% inhibition | [12] |

| Pyrazolone derivative PYZ2 | Carrageenan-induced paw edema | 51.02% inhibition | [3] |

| Di-aryl/tri-aryl substituted pyrazole ester 15c, 15d, 15h, 19d | COX-2 Inhibition (in vitro) | IC50 = 0.059 - 3.89 µM | [7] |

| Di-aryl/tri-aryl substituted pyrazole ester 15c, 15d, 15h, 19d | iNOS Inhibition (in vitro) | IC50 = 0.41 - 0.61 µM | [7] |

| Di-aryl/tri-aryl substituted pyrazole ester 15c, 15d, 15h, 19d | Carrageenan-induced paw edema | ED50 = 8.22 - 31.22 mg/kg | [17] |

| Hybrid pyrazole analogues 5u, 5s | COX-2 Inhibition (in vitro) | IC50 = 1.79, 2.51 µM | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo evaluation of the anti-inflammatory activity of pyrazole carboxylate derivatives.

Materials:

-

Wistar rats (150-200 g)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

1% (w/v) Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animal Grouping and Dosing: Divide the rats into groups (n=6). Administer the test compounds orally or intraperitoneally at various doses. Administer the vehicle to the control group and the standard drug to the positive control group.[3]

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[3]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole carboxylate derivatives are underpinned by their interactions with various molecular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Synthesis of Pyrazole-5-Carboxamide Derivatives

A common synthetic route to pyrazole-5-carboxamides involves the initial formation of a pyrazole-5-carboxylic acid, followed by conversion to the corresponding acid chloride and subsequent amidation.

Caption: Synthetic workflow for pyrazole-5-carboxamide derivatives.

Inhibition of the COX Pathway

Many pyrazole carboxylate derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylates.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Pyrazole carboxylate derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

References

- 1. benchchem.com [benchchem.com]

- 2. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 3. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole derivatives as potent inhibitor of NF-ĸB for possible benefit in abdominal aortic aneurysms | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 17. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development. Its substituted pyrazole core is a common motif in many biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, complete with detailed experimental protocols and visual diagrams to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its common precursors is provided below. This data is essential for its handling, reaction setup, and purification.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| This compound | 5842-41-1 | C₇H₉ClN₂O₂ | 188.61 | Oil or Solid | Not widely reported |

| Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate | Not available | C₇H₁₀N₂O₃ | 170.17 | Solid | Not available |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | C₇H₁₁N₃O₂ | 169.18 | Solid | 96-100 |

Synthesis of this compound

There are two primary synthetic routes to obtain this compound, starting from either a hydroxy- or an amino-substituted pyrazole precursor.

Method 1: Chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

This method involves the direct chlorination of the hydroxyl group at the 5-position of the pyrazole ring using a strong chlorinating agent like phosphorus oxychloride.

Experimental Protocol:

-

A mixture of 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and 50 ml of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is stirred and heated at 90-100°C for 65 hours.[1]

-

After the reaction is complete, the excess phosphorus oxychloride is removed by evaporation under reduced pressure.

-

The residue is carefully poured into ice-water, which causes the product to precipitate.

-

The precipitated crystals, which are the byproduct 5-chloro-1-methyl-4-pyrazole carboxylic acid, are collected by filtration and dried. This yields approximately 4.5 g of the carboxylic acid.

-

The filtrate is neutralized with a 28% aqueous ammonia solution and then extracted with diethyl ether.

-

The ether extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield this compound as an oil (approximately 4.0 g).[1]

A subsequent esterification of the carboxylic acid byproduct can also be performed to increase the overall yield of the desired ethyl ester.

Experimental Protocol for Esterification:

-

To the 4.5 g of 5-chloro-1-methyl-4-pyrazole carboxylic acid obtained previously, 30 ml of thionyl chloride and 0.2 ml of dimethylformamide are added.

-

The mixture is refluxed for 5 hours.

-

Excess thionyl chloride is evaporated under reduced pressure.

-

The residue is then added to dry ethanol and stirred at room temperature for 3 hours.

-

The solvent is evaporated, and diethyl ether is added to the residue.

-

The ether solution is washed with water, dried, and the solvent is evaporated to yield an additional 4.5 g of ethyl 5-chloro-1-methyl-4-pyrazole carboxylate as an oil.[1]

Method 2: Sandmeyer-type Reaction of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This route utilizes a diazotization reaction of the amino group followed by displacement with a chloride ion.

Experimental Protocol:

-

Hydrogen chloride gas is bubbled through a solution of 12 grams (0.07 mole) of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in 75 ml of chloroform for 60 minutes.

-

Nitrosyl chloride is then bubbled into the reaction mixture for five minutes.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC). If starting material is still present, nitrosyl chloride is bubbled for an additional five minutes.

-

The solution is then heated on a steam bath for five minutes.

-

After cooling, the solvent is removed in vacuo to yield ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. The product identity is confirmed by NMR.

Applications in Organic Synthesis

The chloro-substituent at the 5-position of the pyrazole ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution or cross-coupling reactions. This makes this compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities at the C5 position of the pyrazole ring. This is a common strategy in the synthesis of libraries of compounds for drug discovery screening.

References

CAS number 10250-46-1 synthesis and properties

An In-depth Technical Guide to 2-Benzylamino-2-methyl-1-propanol (Assumed CAS 10250-27-8)

Disclaimer: The provided CAS number 10250-46-1 did not yield specific results in chemical databases. This guide focuses on the closely related and well-documented compound 2-Benzylamino-2-methyl-1-propanol, CAS 10250-27-8 , based on the high probability of a typographical error in the requested number.

Introduction

2-Benzylamino-2-methyl-1-propanol is an organic compound classified as an amino alcohol.[1] It is a versatile intermediate with applications in various fields, including the synthesis of pharmaceuticals and as a ligand in coordination chemistry.[][3] This document provides a comprehensive overview of its synthesis, chemical and physical properties, and key applications.

Properties of 2-Benzylamino-2-methyl-1-propanol

The physical and chemical properties of 2-Benzylamino-2-methyl-1-propanol are summarized below.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO | [] |

| Molecular Weight | 179.26 g/mol | [][4] |

| Appearance | Yellow-Orange Solid | [][3] |

| Melting Point | 68-70 °C | [3][5] |

| Boiling Point | 300.8 ± 17.0 °C (Predicted) | [3][5] |

| Density | 1.006 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Chloroform, DMSO, Methanol | [3] |

| pKa | 14.55 ± 0.10 (Predicted) | [1][3] |

| Topological Polar Surface Area | 32.3 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Rotatable Bond Count | 4 | [1][4] |

Spectroscopic Data

While specific spectra were not retrieved, typical analytical methods for characterization would include ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Synthesis of 2-Benzylamino-2-methyl-1-propanol

A common and straightforward method for the synthesis of 2-Benzylamino-2-methyl-1-propanol is through the reductive amination of benzaldehyde with 2-amino-2-methylpropan-1-ol.[3]

Experimental Protocol: Reductive Amination

Materials:

-

2-amino-2-methylpropan-1-ol (1.0 g, 11.22 mmol)

-

Benzaldehyde (1.310 g, 12.34 mmol)

-

Sodium triacetoxyborohydride (6.66 g, 31.4 mmol)

-

1,2-Dichloroethane (DCE) (15 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-amino-2-methylpropan-1-ol and benzaldehyde in DCE at room temperature, add sodium triacetoxyborohydride portionwise.

-

Stir the resulting mixture for 3 hours.

-

Upon completion of the reaction, dilute the mixture with EtOAc.

-

Wash the organic layer with saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-Benzylamino-2-methyl-1-propanol can be used in subsequent steps without further purification. The reported yield for the crude product is approximately 62%.[3]

Synthesis Workflow Diagram

Caption: Reductive amination synthesis of 2-Benzylamino-2-methyl-1-propanol.

Applications and Biological Relevance

2-Benzylamino-2-methyl-1-propanol serves as a key building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediate: It is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[] Its structure is crucial for the production of certain active pharmaceutical ingredients (APIs).[]

-

Ligand Synthesis: This molecule is a fundamental skeleton for the synthesis of oxazoline ligands.[3] These ligands have broad applications in coordination chemistry and are particularly important in asymmetric catalysis.[3]

-

Cosmetics: In the cosmetics industry, it can be used as an emulsifying and conditioning agent in formulations like creams and lotions.[]

While direct biological signaling pathways involving 2-Benzylamino-2-methyl-1-propanol are not extensively documented in the provided search results, its role as a precursor to biologically active molecules is significant. The development of novel catalysts based on ligands derived from this compound can lead to more efficient syntheses of chiral drugs, which often exhibit specific interactions with biological targets.

Logical Relationship Diagram: From Intermediate to Application

Caption: Role of 2-Benzylamino-2-methyl-1-propanol in synthesis.

Safety Information

According to GHS classifications, 2-Benzylamino-2-methyl-1-propanol is considered a hazardous substance.[4][5]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

2-Benzylamino-2-methyl-1-propanol (CAS 10250-27-8) is a valuable and versatile chemical intermediate. Its synthesis via reductive amination is well-established. The compound's primary utility lies in its role as a precursor for the synthesis of complex molecules, including specialized ligands for catalysis and active pharmaceutical ingredients. Further research into new applications, particularly in the development of novel catalytic systems, continues to be an active area of investigation.

References

The Formation of Substituted Pyrazoles: An In-depth Technical Guide to Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis of substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib. A thorough understanding of the underlying reaction mechanisms is crucial for the rational design and efficient synthesis of novel pyrazole derivatives with desired biological activities. This document details the prevalent synthetic routes, with a focus on the Knorr pyrazole synthesis and alternative pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms.

The Knorr Pyrazole Synthesis: A Classic and Versatile Method

The most common and widely utilized method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis.[1][2] This reaction, first reported by Ludwig Knorr in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[3]

The versatility of the Knorr synthesis allows for the introduction of a wide variety of substituents onto the pyrazole ring by choosing appropriately substituted starting materials.[3] However, when using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric products is possible, making the control of regioselectivity a critical aspect of this synthesis.[4]

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction is typically initiated by the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion to form a cyclic intermediate.[1][2]

-

Dehydration: The cyclic intermediate subsequently undergoes dehydration to yield the stable, aromatic pyrazole ring.[1][2]

A critical factor in this mechanism, especially with unsymmetrical 1,3-dicarbonyls, is the initial nucleophilic attack of the hydrazine, which can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers.[4] The regioselectivity is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the Knorr pyrazole synthesis under various conditions, highlighting the impact of catalysts, solvents, and reaction methods on yield and regioselectivity.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis

| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | |

| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | |

| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | - | 9-10 min | 79-92 | |

| Pyrazole-Oxadiazole Hybrids | Conventional Heating | - | 7-9 hours | - |

Table 2: Regioselectivity in the Synthesis of Pyrazoles from Unsymmetrical 1,3-Dicarbonyls

| 1,3-Dicarbonyl Compound (R¹/R²) | Hydrazine (R³) | Solvent | Isomer Ratio (A:B) | Reference |

| R¹=CF₃, R²=Aryl | Methylhydrazine | Ethanol | 85:15 | [4] |

| R¹=CF₃, R²=Aryl | Methylhydrazine | TFE | 97:3 | [4] |

| R¹=CF₃, R²=Aryl | Methylhydrazine | HFIP | >99:1 | [4] |

| R¹=Aryl, R²=CF₃ | Phenylhydrazine | Ethanol | 60:40 | [4] |

| R¹=Aryl, R²=CF₃ | Phenylhydrazine | TFE | 95:5 | [4] |

| R¹=Aryl, R²=CF₃ | Phenylhydrazine | HFIP | >99:1 | [4] |

Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R². TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of substituted pyrazoles.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [5]

-

Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

-

Heating: Heat the reaction mixture under reflux for 1 hour.

-

Isolation: Cool the resulting syrup in an ice bath.

-

Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

-

Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

-

Reaction Setup: In a microwave vial, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.2 mmol). Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).

-

Work-up: After the reaction is complete, cool the vial to room temperature and pour the reaction mixture into crushed ice.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Alternative Synthetic Routes to Substituted Pyrazoles

While the Knorr synthesis is a mainstay, several other effective methods have been developed for the synthesis of substituted pyrazoles, often offering advantages in terms of regioselectivity or substrate scope.

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones) and Hydrazines

The reaction of α,β-unsaturated aldehydes and ketones, commonly known as chalcones, with hydrazines provides a valuable route to pyrazolines, which can then be oxidized to pyrazoles.[6][7]

Two primary mechanistic pathways are proposed for this transformation:[8]

-

Route A (Hydrazone Formation): The reaction initiates with the formation of a hydrazone intermediate by the condensation of the hydrazine with the carbonyl group of the chalcone. This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond, leading to the pyrazoline ring.

-

Route B (Aza-Michael Addition): Alternatively, the reaction can proceed through an initial aza-Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the pyrazoline.

Multicomponent Reactions for Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[9][10]

A common strategy involves the in-situ formation of a key intermediate, which then undergoes further reactions to form the pyrazole ring. For example, a three-component reaction of an enaminone, an aldehyde, and hydrazine can lead to the formation of a pyrazole derivative.[10]

The mechanism for such a reaction can be complex and varied, but a plausible pathway involves the initial reaction of the enaminone with hydrazine to form a pyrazole intermediate, which then reacts with the aldehyde in a subsequent step.

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field, with the Knorr synthesis remaining a fundamental and highly adaptable method. The continuous development of alternative routes, including those from α,β-unsaturated carbonyls and through multicomponent strategies, provides chemists with a powerful and diverse toolkit for accessing a wide array of pyrazole derivatives. A deep understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for controlling regioselectivity, optimizing reaction conditions, and ultimately, for the successful design and synthesis of novel pyrazole-based compounds for applications in drug discovery and materials science. The provided quantitative data and experimental protocols serve as a practical resource for researchers in this dynamic area of chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. longdom.org [longdom.org]

Navigating the Stability and Storage of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the drug development sector to ensure the integrity and longevity of this compound in a laboratory setting.

Core Stability Profile

This compound is a solid chemical compound that is stable under recommended storage conditions. However, like many complex organic molecules, its stability can be compromised by exposure to specific environmental factors. The primary degradation pathways for pyrazole derivatives, particularly those containing ester functional groups, include hydrolysis, oxidation, and photodegradation. The pyrazole ring itself is noted for its metabolic stability, a crucial attribute in its widespread use in drug discovery.[1]

Summary of Stability and Storage Recommendations

| Parameter | Recommendation | Incompatible Materials & Conditions to Avoid |

| Storage Temperature | Room Temperature (Cool, Dry Place) | Avoid excessive heat and sources of ignition. |

| Humidity | Dry Conditions (Sealed Container) | Avoid moisture to prevent hydrolysis. |

| Light Exposure | Keep in a dark place. | Protect from light, especially UV radiation, to prevent photodegradation. |

| Atmosphere | Well-ventilated area. | Store away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides. |

Potential Degradation Pathways

The structural integrity of this compound is susceptible to several degradation mechanisms. Understanding these pathways is critical for developing robust analytical methods and stable formulations. The pyrazole ring is generally stable against oxidation, but can be converted to its 2-oxide by peroxides.[2]

In the event of a fire, hazardous decomposition products may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is essential to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for the development of stability-indicating analytical methods.[3] The following are generalized protocols for conducting forced degradation studies on this compound, based on established guidelines.[3][4][5][6][7] An appropriate level of degradation is generally considered to be in the range of 5-20%.[7][8]

General Workflow for Forced Degradation Studies

Detailed Methodologies

1. Hydrolytic Degradation

-

Acid Hydrolysis :

-

Prepare a solution of the compound in a suitable solvent.

-

Add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Store the solution at room temperature or an elevated temperature (e.g., 40-60°C).

-

Monitor the degradation over time by a suitable analytical technique (e.g., HPLC).

-

Once the target degradation is achieved, neutralize the solution.

-

-

Base Hydrolysis :

-

Prepare a solution of the compound in a suitable solvent.

-

Add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Store the solution at room temperature or an elevated temperature.

-

Monitor the degradation over time.

-

Once the target degradation is achieved, neutralize the solution.

-

-

Neutral Hydrolysis :

-

Reflux the compound in water.

-

Monitor the degradation over time.

-

2. Oxidative Degradation

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (typically 3% to 30%).

-

Store the solution at room temperature.

-

Monitor the degradation over time.

3. Photolytic Degradation

-

Expose a solution of the compound and the solid compound to a combination of visible and UV light in a photostability chamber.

-

A control sample should be protected from light.

-

Monitor the degradation over time.

4. Thermal Degradation

-

Place the solid compound in a controlled temperature environment (e.g., an oven at 40-60°C).

-

Monitor the degradation over time by taking samples at various intervals and analyzing them.

Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

By adhering to these guidelines, researchers and scientists can ensure the stability and integrity of this compound, thereby safeguarding the quality and reproducibility of their experimental results.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijrpp.com [ijrpp.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. biopharminternational.com [biopharminternational.com]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," leading to the development of a multitude of clinically significant therapeutic agents. This technical guide delves into the core applications of pyrazole derivatives across various therapeutic areas, presenting key data, experimental methodologies, and a visual representation of their mechanisms of action to empower researchers in the field of drug discovery.

Anticancer Applications: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth, proliferation, and survival.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the design of potent and selective inhibitors for a range of kinase targets.[1][4]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5][6] Pyrazole-containing compounds have been extensively explored as CDK inhibitors, leading to the discovery of potent agents that can induce cell cycle arrest and apoptosis in cancer cells.[7][8][9]

Table 1: Selected Pyrazole-Based CDK Inhibitors and their Biological Activity

| Compound/Drug Name | Target CDK | IC50 / Ki (nM) | Cancer Cell Line | Reference |

| Compound 15 | CDK2 | Ki = 5 | Ovarian Cancer Cells | [7] |

| Compound 4 | CDK2/cyclin A2 | IC50 = 3820 | HCT-116 | [9] |

| Compound 7d | CDK2/cyclin A2 | IC50 = 1470 | HCT-116 | [9] |

| Compound 9 | CDK2/cyclin A2 | IC50 = 960 | HCT-116 | [9] |

| Palbociclib | CDK4/6 | - | HR+/HER2- Breast Cancer | [6] |

| Ribociclib | CDK4/6 | - | HR+/HER2- Breast Cancer | [6] |

| Abemaciclib | CDK4/6 | - | HR+/HER2- Breast Cancer | [6] |

| Barasertib | Aurora B | - | Acute Myeloid Leukemia | [3] |

Note: IC50 and Ki values are indicative of potency, with lower values representing higher potency.

The following diagram illustrates the general mechanism of CDK inhibition by pyrazole derivatives, leading to cell cycle arrest.

Caption: Pyrazole derivatives inhibit CDKs, blocking cell cycle progression.

Other Kinase Targets

The inhibitory potential of pyrazole derivatives extends beyond CDKs to other crucial kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[1][4][10]

Table 2: Pyrazole Derivatives as Inhibitors of Various Kinases

| Compound/Drug Name | Target Kinase | IC50 (µM) | Cancer Type | Reference |

| Compound 25 | VEGFR-2 | 3.17 - 6.77 | HT29, PC3, A549, U87MG | [4] |

| Compound 3 | EGFR | 0.06 | HEPG2 | [10] |

| Compound 9 | VEGFR-2 | 0.22 | HEPG2 | [10] |

| Golidocitinib (AZD4205) | JAK1 | - | T-cell lymphoma | [1] |

| Crizotinib | ALK/ROS1/MET | - | Lung Cancer | [1] |

| Erdafitinib | FGFR | - | Bladder Cancer | [1] |

| Encorafenib | BRAF | - | Melanoma | [1] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to evaluate the inhibitory activity of pyrazole derivatives against a specific kinase is through an in vitro kinase assay.

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog

-

Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Kinase reaction buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

-

96-well filter plates or microplates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test pyrazole derivatives in the kinase reaction buffer.

-

In a 96-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or a fluorescent analog).

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

For radiolabeled assays, spot the reaction mixture onto phosphocellulose filter paper or capture it on a filter plate. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Applications: Combating Infectious Diseases

The pyrazole scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents to combat bacterial and fungal infections.[11][12][13][14] The emergence of multidrug-resistant (MDR) strains has intensified the search for new chemical entities with antimicrobial activity, and pyrazole derivatives have shown considerable promise in this area.[12][13]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | [12] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | [12] |

| Compound 12 | S. aureus | 1 - 8 | [13] |

| Compound 12 | E. coli 1924 | 1 | [13] |

| Compound 18 | Gram-negative strains | <1 | [13] |

| Compound 31 | B. subtilis | 4 | [13] |

| Compound 32 | S. epidermidis | 0.97 | [13] |

| Compound 32 | E. cloacae | 0.48 | [13] |

| Hydrazone 21a | Bacteria | 62.5 - 125 | [15] |

| Hydrazone 21a | Fungi | 2.9 - 7.8 | [15] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test pyrazole derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (a known effective antimicrobial agent)

-

Negative control (broth medium with inoculum but no antimicrobial agent)

Procedure:

-

Prepare serial twofold dilutions of the test pyrazole derivatives in the broth medium directly in the 96-well plates.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive and negative control wells.

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity, which indicates microbial growth.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyrazole derivatives have a long-standing history in the treatment of inflammation, with the most notable example being celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[16][17][18][19] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16][18] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Table 4: COX Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | - | High | [20] |

| Compound 2a | COX-2 | 19.87 | - | [21] |

| Compound 3b | COX-2 | 39.43 | 22.21 | [21] |

| Compound 5b | COX-2 | 38.73 | 17.47 | [21] |

| Compound 5e | COX-2 | 39.14 | 13.10 | [21] |

| Compound 6e | COX-2 | - | 215.44 | |

| Compound 6k | COX-2 | - | - |

The following diagram illustrates the mechanism of action of celecoxib in inhibiting the COX-2 pathway.

Caption: Celecoxib selectively inhibits COX-2, reducing inflammation.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of pyrazole derivatives on COX-1 and COX-2 can be determined using a colorimetric or fluorescent assay kit.

Materials:

-

Ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

Test pyrazole derivatives

-

Assay buffer

-

Colorimetric or fluorometric probe (e.g., TMPD)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound to the wells.

-

Incubate for a short period at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Add the colorimetric or fluorometric probe.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

The rate of reaction is proportional to the COX activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Neurological Applications: Targeting Disorders of the Central Nervous System

Pyrazole derivatives are also being investigated for their potential in treating neurological disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22][23][24][25][26] Their mechanism of action in this context often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[25][26]

Table 5: Cholinesterase Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Target Enzyme | Activity | Disease Target | Reference |

| Pyrazole-bearing α-aminophosphonates | Acetylcholinesterase | Potential Inhibitors | Alzheimer's Disease | [23] |

| Pyrazole derivatives | Acetylcholinesterase (AChE) | Inhibitory | Alzheimer's Disease | [25][26] |

| Pyrazole derivatives | Butyrylcholinesterase (BChE) | Inhibitory | Alzheimer's Disease | [25][26] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test pyrazole derivatives

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a predefined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add DTNB to the wells.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals.

-

The rate of the reaction is determined from the change in absorbance over time.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Synthesis of Pyrazole Derivatives: Core Methodologies

The synthesis of the pyrazole ring is typically achieved through two primary strategies: cyclocondensation and 1,3-dipolar cycloaddition.[22][27][28][29][30]

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

This is a classic and widely used method for constructing the pyrazole ring.

Caption: Synthesis of pyrazoles via cyclocondensation.

1,3-Dipolar Cycloaddition

This method involves the reaction of a 1,3-dipole (like a nitrile imine generated in situ) with a dipolarophile (such as an alkyne or alkene).[28]

Caption: Synthesis of pyrazoles via 1,3-dipolar cycloaddition.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The ongoing exploration of novel synthetic methodologies and the elucidation of their mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of the potential of pyrazole derivatives, offering researchers a starting point for their own investigations into this remarkable heterocyclic system.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Celecoxib - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. eurekaselect.com [eurekaselect.com]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pyrazole synthesis [organic-chemistry.org]

- 30. chemrevlett.com [chemrevlett.com]

Methodological & Application

Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This protocol outlines the general principles, detailed experimental procedures, and quantitative data to facilitate the synthesis of diverse pyrazole derivatives.

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method is highly versatile, allowing for the introduction of a variety of substituents onto the pyrazole core, making it a valuable tool in the synthesis of compound libraries for drug discovery.

Reaction Mechanism and Regioselectivity

The mechanism of the Knorr pyrazole synthesis involves the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone. Subsequent intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the pyrazole ring.[1]

A key consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1] Generally, the most nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles

| 1,3-Dicarbonyl Compound (R1, R3) | Hydrazine (R2) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetylacetone (CH3, CH3) | Phenylhydrazine | - | Ethanol | Reflux | 1 | 92 | Konwar et al. |